molecular formula C5H12ClNO B063651 (Tetrahydrofuran-3-yl)methanamine hydrochloride CAS No. 184950-35-4

(Tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B063651
CAS No.: 184950-35-4
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)methanamine hydrochloride is an organic compound with the chemical formula C₅H₁₂ClNO. It is a derivative of tetrahydrofuran, a heterocyclic ether, and is commonly used as an intermediate in various chemical syntheses. This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)methanamine hydrochloride typically involves the reaction of tetrahydrofuran-3-carboxaldehyde with ammonia or an amine under basic conditions. One common method includes the Michael addition reaction of nitromethane to diethyl maleate, followed by reduction, dehydration cyclization, and catalytic hydrogenation . The reaction conditions often require inert atmosphere protection and the use of catalysts such as sodium borohydride (NaBH₄) or hydrogen gas.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-carboxylic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

(Tetrahydrofuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminomethyltetrahydrofuran
  • Oxolan-3-ylmethanamine
  • 3-(Aminomethyl)oxolane hydrochloride

Uniqueness

(Tetrahydrofuran-3-yl)methanamine hydrochloride is unique due to its specific structure, which combines the tetrahydrofuran ring with an amine group. This structure imparts distinct chemical properties, such as solubility in polar solvents and reactivity towards various chemical reagents. Its versatility as an intermediate in the synthesis of pharmaceuticals and agrochemicals further distinguishes it from similar compounds .

Properties

IUPAC Name

oxolan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUVOFRJAJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590483
Record name 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184950-35-4
Record name 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxolan-3-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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